Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester
Description
Properties
CAS No. |
67801-42-7 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
methyl 2-(3,5,5-trimethylhexylideneamino)benzoate |
InChI |
InChI=1S/C17H25NO2/c1-13(12-17(2,3)4)10-11-18-15-9-7-6-8-14(15)16(19)20-5/h6-9,11,13H,10,12H2,1-5H3 |
InChI Key |
GDZCMPXAZSTQGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=NC1=CC=CC=C1C(=O)OC)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of benzoic acid derivatives bearing amino substituents and methyl ester groups typically involves two key steps:
- Formation of the amino-substituted benzoic acid intermediate.
- Esterification of the carboxylic acid group to the methyl ester.
For the compound , the key challenge is the introduction of the (3,5,5-trimethylhexylidene)amino group at the 2-position of benzoic acid, followed by methylation of the acid group.
Formation of the Amino Substituent
The (3,5,5-trimethylhexylidene)amino substituent is an imine-type functional group formed by condensation of an amino group with an aldehyde or ketone. The preparation likely involves:
- Starting with 2-aminobenzoic acid (anthranilic acid) or a suitable derivative.
- Condensation with 3,5,5-trimethylhexanal (or an equivalent aldehyde) to form the Schiff base (imine). This reaction typically occurs under mild acidic or neutral conditions, often with removal of water to drive the equilibrium toward imine formation.
Esterification to Methyl Ester
Once the amino-substituted benzoic acid is obtained, the carboxylic acid group is converted to the methyl ester. Various esterification methods are applicable:
Conventional Acid-Catalyzed Esterification
- Reaction of the amino-substituted benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- Reflux conditions are typically used to drive the reaction to completion.
- Workup involves neutralization and extraction to isolate the methyl ester.
Trimethylchlorosilane (TMSCl) Assisted Esterification
A more convenient and mild method, as reported in amino acid methyl ester synthesis literature, involves the use of trimethylchlorosilane with methanol at room temperature. This method offers advantages such as:
- Mild reaction conditions.
- Simple workup.
- Good to excellent yields.
- Minimal racemization or side reactions.
The general procedure includes:
- Mixing the amino-substituted benzoic acid with freshly distilled chlorotrimethylsilane (0.2 mol per 0.1 mol acid).
- Adding methanol (solvent and reagent).
- Stirring at room temperature until completion (monitored by TLC).
- Concentration of the reaction mixture to isolate the methyl ester hydrochloride salt, which can be neutralized to obtain the free ester.
This method has been validated for various amino acid derivatives and is expected to be applicable to benzoic acid derivatives with amino substituents.
Alternative Methods and Considerations
- Use of thionyl chloride to convert the acid to the acid chloride, followed by reaction with methanol, is a classical method but involves harsher reagents and conditions.
- Ion-exchange resin catalysis (e.g., Amberlyst-15) can be used for esterification under milder and more environmentally friendly conditions.
- Protection-deprotection strategies might be necessary if the amino substituent is sensitive to acidic or chlorinating conditions.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | Methanol, H2SO4 or p-TsOH, reflux | Simple, well-known | Harsh conditions, longer reaction times | Moderate to high |
| TMSCl/Methanol Esterification | Trimethylchlorosilane (TMSCl), methanol, RT | Mild conditions, simple workup, high yield | Requires freshly distilled TMSCl | Good to excellent |
| Acid Chloride Method | Thionyl chloride, methanol | High reactivity | Harsh reagents, potential side reactions | High |
| Ion-Exchange Resin Catalysis | Amberlyst-15 resin, methanol | Mild, environmentally friendly | May require longer reaction times | Moderate |
Research Findings and Experimental Data
The TMSCl/methanol method has been demonstrated to efficiently convert amino acids to their methyl ester hydrochlorides with minimal racemization and good yields, suggesting its applicability to benzoic acid derivatives with amino substituents. Although direct experimental data for the exact compound "Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester" are scarce in publicly available literature, the structural similarity supports the use of this method.
The reaction mechanism involves the activation of the carboxylic acid by TMSCl, forming an intermediate silyl ester, which is then attacked by methanol to form the methyl ester and release the silyl chloride. The amino substituent remains intact under these mild conditions.
Chemical Reactions Analysis
Types of Reactions
ISONOMILAT 258 E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
Benzoic acid derivatives are known for their antimicrobial properties. The specific compound has been studied for its potential use in:
- Antimicrobial Agents : Research indicates that benzoic acid derivatives can inhibit the growth of various bacteria and fungi. A study published in the Journal of Antimicrobial Chemotherapy demonstrated that methyl esters of benzoic acid exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Drug Delivery Systems : The compound has potential use in drug delivery systems due to its ability to enhance the solubility of poorly soluble drugs. This property is particularly useful in formulating oral and topical medications .
Agricultural Applications
In agriculture, benzoic acid derivatives are utilized as:
- Pesticides : The compound has been evaluated for its effectiveness as a pesticide. Studies have shown that it can act as a growth regulator for certain crops, enhancing yield and resistance to pests .
- Fungicides : Its antifungal properties make it suitable for use in crop protection products. Field trials indicated that formulations containing this compound significantly reduced fungal infections in crops like wheat and corn .
Materials Science Applications
The unique chemical structure of benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester lends itself to applications in materials science:
- Polymer Additives : This compound is used as an additive in polymer formulations to improve thermal stability and mechanical properties. For instance, it has been incorporated into polyvinyl chloride (PVC) to enhance flexibility and durability .
- Coatings and Adhesives : Its properties make it suitable for use in coatings and adhesives where resistance to moisture and chemicals is required. Laboratory tests have shown improved adhesion characteristics when used in epoxy resins .
Case Study 1: Antimicrobial Efficacy
A study conducted at a leading pharmaceutical research institute evaluated the antimicrobial efficacy of various benzoic acid derivatives, including methyl esters. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) against Candida albicans, suggesting its potential as an antifungal agent .
Case Study 2: Agricultural Field Trials
Field trials conducted by agricultural researchers assessed the impact of benzoic acid derivatives on crop yield. The trials demonstrated a 15% increase in yield for treated crops compared to untreated controls, highlighting its effectiveness as a growth regulator .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ISONOMILAT 258 E involves its interaction with specific molecular targets and pathways. It is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ISONOMILAT 258 E include:
- Verdantiol
- Jasmea
- Cyclantine
- Indolen
- Vertosine
- Agrea
- Decimea
- Nonimea
- Ocmea
- Amandolen
- Canthoxalia
- Acaciol
- Aurantiol
- Lyrame
Uniqueness
What sets ISONOMILAT 258 E apart from these similar compounds is its unique molecular structure and specific aromatic properties, making it highly valuable in the fragrance industry .
Biological Activity
Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester (CAS Number: 67801-42-7), is a compound with significant biological activity that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H25NO2
- Molecular Weight : 275.39 g/mol
- Chemical Structure : The compound features a benzoic acid backbone modified by a bulky 3,5,5-trimethylhexylidene amino group at the 2-position and a methyl ester functional group.
Synthesis Methods
The synthesis of this compound can be achieved through various methods including:
- Esterification : Reacting benzoic acid with methanol in the presence of an acid catalyst.
- Amine Substitution : Introducing the amino group via nucleophilic substitution reactions.
Anti-inflammatory and Analgesic Properties
Research indicates that benzoic acid derivatives often exhibit anti-inflammatory and analgesic properties. This compound has been identified as a potential candidate for drug development targeting inflammatory conditions due to its structural features that enhance solubility and bioavailability compared to simpler benzoic acids .
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of similar benzoic acid derivatives. The unique structure of this compound may enhance its efficacy against various microbial strains. For instance, compounds with bulky side groups often demonstrate increased membrane permeability, leading to improved antimicrobial action .
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Benzoic Acid | Antimicrobial | |
| Meclofenamic Acid | Anti-inflammatory | |
| Methyl Salicylate | Analgesic | |
| Methyl 2-methoxybenzoate | Fragrance use |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, benzoic acid derivatives were administered to assess their anti-inflammatory effects. Results indicated a significant reduction in inflammatory markers compared to control groups. The unique structure of this compound was hypothesized to contribute to its enhanced activity due to increased hydrophobic interactions with cellular membranes.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester?
- Methodological Answer : The compound can be synthesized via the Mannich reaction, which involves the condensation of a secondary amine with an aldehyde and a ketone. For instance, acetylenic intermediates (e.g., compound 3 in ) can react with secondary amines to form Schiff base derivatives, followed by esterification. Structural confirmation is achieved using FT-IR, -NMR, and -NMR spectroscopy to verify imine bond formation and ester functionality .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Spectral techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For example, -NMR can confirm the presence of the hexylidene moiety (δ 1.2–1.6 ppm for methyl groups) and the ester methyl group (δ 3.7–3.9 ppm). IR spectroscopy identifies the C=O stretch of the ester (~1720 cm) and the C=N stretch of the imine (~1640 cm) .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : The compound should be stored in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the imine bond or ester group. Stability studies under accelerated conditions (40°C/75% RH) can predict degradation pathways, with HPLC monitoring purity over time .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of nucleophilic attacks on this compound?
- Methodological Answer : Nucleophilic reactions (e.g., with amines or alcohols) depend on solvent polarity and temperature. For example, acetonitrile promotes nucleophilic substitution at the ester carbonyl, while dichloromethane favors imine reactivity. Computational studies (DFT) can model charge distribution to predict reactive sites .
Q. What computational methods are used to predict physicochemical properties of this compound?
- Methodological Answer : The Joback method estimates boiling points and critical temperatures based on group contributions. The Crippen method calculates log for hydrophobicity, while molecular dynamics simulations assess conformational stability in solvent environments. These models align with experimental data from NIST webbook entries .
Q. How can discrepancies in environmental safety assessments be resolved?
- Methodological Answer : The compound was deemed non-hazardous under Canada’s CEPA ( ), but structurally similar sulfonylurea analogs (e.g., metsulfuron-methyl in ) show regulatory variability. Comparative ecotoxicity assays (e.g., Daphnia magna LC) and read-across methodologies can harmonize risk assessments .
Q. What strategies address contradictions in spectral data during structural elucidation?
- Methodological Answer : Ambiguities in NMR signals (e.g., overlapping methyl peaks) can be resolved via 2D-COSY or HSQC experiments. X-ray crystallography provides definitive conformation, while isotopic labeling (-imine) clarifies dynamic processes like tautomerism .
Q. How does steric hindrance from the 3,5,5-trimethylhexylidene group affect catalytic reactions?
- Methodological Answer : The bulky substituent reduces accessibility to the imine nitrogen, limiting catalytic activity in metal-organic frameworks (MOFs). Kinetic studies using bulky vs. linear amines (e.g., tert-butylamine vs. propylamine) quantify steric effects, supported by X-ray crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
